KadcoccinoneK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinoneK is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneK typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound. Subsequent steps may include functional group modifications and purification processes to achieve the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may involve the use of advanced reactors, continuous flow systems, and automated control systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: KadcoccinoneK undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, where this compound reacts with halogens or nitrating agents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
KadcoccinoneK has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of KadcoccinoneK involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Exhibits similar reactivity but has different physical properties.
Compound C: Used in similar applications but has a distinct mechanism of action.
Uniqueness: KadcoccinoneK stands out due to its unique combination of stability, reactivity, and versatility
Properties
Molecular Formula |
C32H50O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26-,27+,30-,31+,32+/m1/s1 |
InChI Key |
FTIJNLOPWIHGBI-LSSPYTCTSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.